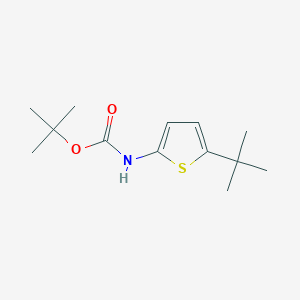

Tert-butyl (5-tert-butyl-2-thienyl)carbamate

Description

Structural Characterization of Tert-Butyl (5-Tert-Butyl-2-Thienyl)carbamate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate according to IUPAC rules. The thiophene ring serves as the parent structure, with substituents at positions 2 (carbamate group) and 5 (tert-butyl group). The tert-butyl group is denoted as a substituent attached to the nitrogen of the carbamate moiety.

| Component | Function | Position |

|---|---|---|

| Thiophene ring | Parent aromatic heterocycle | Positions 1–5 |

| Carbamate group (–O–CO–NH–) | Functional group for protection or reactivity | Position 2 |

| Tert-butyl group (–C(CH₃)₃) | Bulky substituent at position 5 | Position 5 |

The molecular formula is C₁₃H₂₁NO₂S , with a molecular weight of 255.38 g/mol .

Molecular Geometry and Bonding Patterns

The compound exhibits a planar thiophene ring with alternating single and double bonds. Key geometric features include:

- Thiophene ring : A five-membered aromatic ring with sulfur in position 1.

- Carbamate group : A resonance-stabilized structure with partial double-bond character between the carbonyl carbon and oxygen.

- Tert-butyl substituents : Two bulky tert-butyl groups (one attached to the thiophene at position 5 and another as part of the carbamate).

Bonding patterns :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

- Tert-butyl groups : A singlet at δ ~1.5 ppm (9H, –C(CH₃)₃).

- Thiophene protons : Split into multiplets between δ 6.5–7.0 ppm (2H, H-3 and H-4).

- Carbamate NH : A broad singlet at δ ~5.0–5.5 ppm (1H, –NH–CO–O–).

¹³C NMR :

- Carbonyl carbon : δ ~155–160 ppm (C=O).

- Thiophene carbons : δ ~120–130 ppm (C-2, C-3, C-4, C-5).

- Tert-butyl carbons : δ ~28–30 ppm (C(CH₃)₃).

| NMR Signal | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Tert-butyl CH₃ | 1.5 | Singlet | –C(CH₃)₃ |

| Thiophene H-3/H-4 | 6.7–7.0 | Multiplet | Aromatic protons |

| Carbamate NH | 5.2–5.5 | Broad singlet | –NH–CO–O– |

Infrared (IR) Vibrational Signatures

Key IR absorption bands:

- C=O stretch : Strong peak at ~1700 cm⁻¹ (carbamate carbonyl).

- N–H stretch : Medium peak at ~3300 cm⁻¹ (amide NH).

- C–S stretch : Weak to moderate peaks at ~600–700 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (carbamate) | 1680–1720 | Strong |

| N–H (amide) | 3250–3300 | Medium |

| C–S (thiophene) | 600–700 | Weak |

Mass Spectrometric Fragmentation Patterns

Molecular ion (M⁺) : Observed at m/z 255.38 (C₁₃H₂₁NO₂S).

Fragmentation pathways :

- Loss of CO₂ : m/z 255 → 211 (M⁺ – 44 amu).

- Tert-butyl group cleavage : m/z 255 → 198 (M⁺ – 57 amu).

- Thiophene ring fragmentation : Peaks at m/z 85 (C₄H₅S⁺) and m/z 99 (C₅H₃S⁺).

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 255 | 100 |

| [M – CO₂]⁺ | 211 | 30 |

| [M – C₄H₉]⁺ | 198 | 25 |

| Thiophene fragments | 85 | 15 |

Crystallographic Studies and Conformational Analysis

Crystal packing :

- Intercalation : Tert-butyl groups create steric hindrance, leading to a staggered arrangement in the crystal lattice.

- Hydrogen bonding : Potential N–H···O interactions between carbamate NH and oxygen atoms in adjacent molecules.

Dihedral angles :

- Thiophene-carbamate : ~15–20° due to steric clashes between substituents.

- Tert-butyl-thiophene : Minimal distortion due to the rigid thiophene ring.

Space group : Likely P2₁/c or C2/c based on analogous thiophene-carbamate structures.

Properties

IUPAC Name |

tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-12(2,3)9-7-8-10(17-9)14-11(15)16-13(4,5)6/h7-8H,1-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSJWHYBOQBBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227276-86-9 | |

| Record name | tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Di-tert-Butyl Dicarbonate (Boc Anhydride) Method

The most widely reported approach involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Procedure :

- Reaction Conditions :

- Workup : The crude product is purified via crystallization (e.g., hexane) or column chromatography.

Yield Comparison :

| Substrate | Solvent | Base | Yield | Source |

|---|---|---|---|---|

| 2-Phenylethylamine | DCM | TEA | 90% | |

| 4-Methyl-3-aminothiophene | Heptane | None | 70–85% | |

| 5-Methyl-2-aminothiophene | DCM | DMAP | ~95% |

For 5-tert-butyl-2-aminothiophene, yields are anticipated to range between 70–90%, contingent on steric effects and solvent choice.

Optimization Strategies

Solvent Selection

Non-polar solvents like heptane favor Boc protection of sterically hindered amines by minimizing side reactions. Conversely, polar solvents (e.g., DCM) enhance reagent solubility but may necessitate longer reaction times.

Catalytic Additives

DMAP accelerates the reaction by activating Boc₂O, particularly in less reactive substrates. For example, tert-butyl N-(5-methylthiophen-2-yl)carbamate was synthesized in 95% yield using DMAP in DCM.

Temperature Control

Gradual warming from 0°C to reflux improves regioselectivity and reduces epimerization in sensitive substrates.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Melting Point

Tert-butyl carbamates typically exhibit melting points between 48–57°C, influenced by substituents. For example, tert-butyl N-[(5-bromo-2-thienyl)methyl]carbamate melts at 48–53°C.

High-Performance Liquid Chromatography (HPLC)

Purity levels >95% are achievable via crystallization, as demonstrated for tert-butyl 2-phenylethylcarbamate.

Industrial-Scale Considerations

The patent WO2009006066A2 highlights scalable Boc protection using heptane as a cost-effective solvent. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-tert-butyl-2-thienyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Amines

Substitution: Various substituted thienyl carbamates

Scientific Research Applications

Agricultural Chemicals

Pesticide and Herbicide Development

Tert-butyl (5-tert-butyl-2-thienyl)carbamate is recognized for its potential as an effective pesticide and herbicide. Its chemical structure allows it to interact with biological systems, making it suitable for protecting crops from pests and diseases. Research indicates that compounds with similar structures can exhibit strong fungicidal properties, which are essential for enhancing agricultural productivity and sustainability .

Pharmaceutical Development

Drug Candidate Exploration

The compound is being studied for its potential as a drug candidate in the treatment of various diseases. Its unique thienyl group may facilitate interactions with biological targets, making it a promising candidate in medicinal chemistry. Preliminary studies suggest that derivatives of this compound could act as enzyme inhibitors or modulators, which is crucial in developing therapeutic agents .

Case Studies

- Inhibition of Enzymatic Activity : Research has shown that related compounds can significantly inhibit enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

- Antiparasitic Activity : In vitro assays indicated that the compound could inhibit parasite growth at low concentrations, highlighting its potential as an antimalarial agent .

Polymer Chemistry

Building Block for New Materials

In polymer chemistry, this compound serves as a versatile building block for synthesizing new polymers. Its structural properties contribute to the development of materials with improved durability and flexibility. The ability to modify the compound allows researchers to tailor materials for specific applications .

Organic Synthesis

Facilitating Complex Molecule Creation

This compound plays a significant role in organic synthesis reactions, where it is utilized to create complex molecules essential for both academic research and industrial applications. Its use in various synthetic pathways demonstrates its versatility and importance in organic chemistry .

Summary of Applications

| Application Area | Details |

|---|---|

| Agricultural Chemicals | Effective pesticide/herbicide; enhances crop protection against pests/diseases |

| Pharmaceutical Development | Potential drug candidate; interacts favorably with biological targets |

| Polymer Chemistry | Building block for synthesizing new materials; improves durability and flexibility |

| Organic Synthesis | Facilitates creation of complex molecules; used in diverse synthetic reactions |

Mechanism of Action

The mechanism of action of tert-butyl (5-tert-butyl-2-thienyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The thienyl ring may also participate in π-π interactions or hydrogen bonding with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl (5-tert-butyl-2-thienyl)carbamate and analogous carbamate derivatives:

Key Observations:

Halogen Substituents: Bromo and chloro groups (as in ) enhance cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) but may reduce solubility due to higher molecular weight and polarity.

Heterocycle Differences :

- Thiophene vs. Thiazole : Thiophene (sulfur-only heterocycle) offers π-conjugation useful in materials science, while thiazole (with nitrogen) is prevalent in bioactive molecules (e.g., ’s kinase inhibitors) .

Synthetic Utility :

- The Boc group in all compounds enables amine protection during multi-step syntheses. For example, and describe using Boc-protected intermediates in pyrimidine and thiazole-based drug candidates .

- Bromo-substituted analogs (e.g., ) are pivotal in metal-catalyzed couplings, whereas the tert-butyl variant may prioritize steric stabilization in target molecules.

Physical Properties :

- Melting points for bromo/thiazole derivatives (e.g., 163–166°C in ) suggest higher crystallinity compared to tert-butyl-substituted thiophenes, where steric hindrance likely reduces packing efficiency .

Biological Activity

Tert-butyl (5-tert-butyl-2-thienyl)carbamate is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 239.34 g/mol

- IUPAC Name : tert-butyl N-(5-tert-butyl-2-thienyl)carbamate

The structure of this compound features a thienyl ring, which contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, studies have shown that certain derivatives can inhibit the proliferation of tumorigenic cells without affecting non-tumorigenic counterparts at concentrations as low as 10 µM .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways. Inhibition of specific signaling pathways related to immune response has been observed, suggesting potential use in treating autoimmune disorders .

- Pesticidal Activity : The compound is also utilized in agricultural chemistry as an effective pesticide or herbicide. Its structural properties allow it to interact with pest biology, enhancing crop protection and yield .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation. For example, it has been noted to inhibit the activity of the p110 isoform of PI3K, a key player in cellular signaling pathways related to growth and survival .

- Receptor Interaction : Its thienyl moiety facilitates binding to various receptors, potentially altering cellular responses and gene expression patterns associated with disease processes.

- Reactive Oxygen Species Modulation : Some studies suggest that this compound may influence oxidative stress levels within cells, contributing to its anticancer effects by inducing apoptosis in malignant cells .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, showing significant growth inhibition at varying concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for inflammatory diseases .

- Agricultural Applications : Field trials have indicated that formulations containing this compound can effectively reduce pest populations while having minimal impact on non-target organisms, highlighting its utility in sustainable agriculture practices .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.